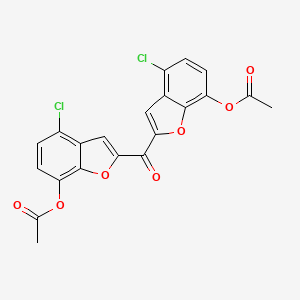
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two benzofuran rings substituted with chlorine atoms and connected through a carbonyl group, with acetate groups attached to the benzofuran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate typically involves the following steps:
Formation of 4-chloro-1-benzofuran-2,7-diyl: This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Carbonyl Group: The carbonyl group is introduced by reacting the intermediate with a suitable carbonylating agent.
Acetylation: The final step involves the acetylation of the benzofuran rings using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl group or the benzofuran rings.
Substitution: The chlorine atoms on the benzofuran rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with modified carbonyl or benzofuran structures.
Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
4-chloro-1-benzofuran-2,7-diyl acetate: A simpler derivative with only one acetate group.
Carbonylbis(benzofuran-2,7-diyl) diacetate: Lacks the chlorine substitution on the benzofuran rings.
4-chloro-1-benzofuran-2,7-diyl diacetate: Similar structure but without the carbonyl linkage.
Uniqueness: Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is unique due to the presence of both chlorine substitutions and the carbonyl linkage, which can influence its reactivity and biological activity
Properties
CAS No. |
96795-91-4 |
|---|---|
Molecular Formula |
C21H12Cl2O7 |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
[2-(7-acetyloxy-4-chloro-1-benzofuran-2-carbonyl)-4-chloro-1-benzofuran-7-yl] acetate |
InChI |
InChI=1S/C21H12Cl2O7/c1-9(24)27-15-5-3-13(22)11-7-17(29-20(11)15)19(26)18-8-12-14(23)4-6-16(21(12)30-18)28-10(2)25/h3-8H,1-2H3 |
InChI Key |
YMJJHFIAQFTYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=C(O2)C(=O)C3=CC4=C(C=CC(=C4O3)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















